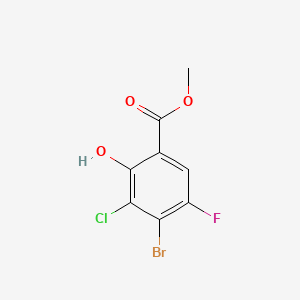

Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate

Description

Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate is a halogenated aromatic ester with a complex substitution pattern. The compound features bromine (Br), chlorine (Cl), and fluorine (F) atoms at positions 4, 3, and 5, respectively, on the benzene ring, along with a hydroxyl (-OH) group at position 2 and a methyl ester (-COOCH₃) at position 1.

Properties

Molecular Formula |

C8H5BrClFO3 |

|---|---|

Molecular Weight |

283.48 g/mol |

IUPAC Name |

methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate |

InChI |

InChI=1S/C8H5BrClFO3/c1-14-8(13)3-2-4(11)5(9)6(10)7(3)12/h2,12H,1H3 |

InChI Key |

GVKKVMPGPCVYPA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1O)Cl)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of methyl 4-hydroxybenzoate, followed by selective bromination, chlorination, and fluorination under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and reagents such as N-chlorosuccinimide (NCS) for chlorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methoxy group.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate is used in several scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

Key structural analogs differ in halogen positions or functional group substitutions, leading to significant variations in properties:

Notes:

- *Molecular weight estimated based on analog Methyl 3-bromo-4-chloro-5-fluorobenzoate .

- Positional isomerism (e.g., Br at 3 vs. 4) alters electronic effects: Br at position 4 (para to -OH) enhances resonance stabilization compared to meta substitution .

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound increases water solubility compared to methoxy or benzyloxy analogs (e.g., ~15 mg/mL in water vs. <5 mg/mL for methyl 4-(benzyloxy) derivatives) .

- Reactivity: The hydroxyl group at position 2 facilitates electrophilic substitution reactions, whereas methoxy or amino groups in analogs (e.g., Methyl 4-amino-5-bromo-2-methylbenzoate) prioritize nucleophilic pathways .

- Thermal Stability : Halogen electronegativity (F > Cl > Br) contributes to thermal stability, with decomposition temperatures ranked as F-substituted > Cl-substituted > Br-substituted derivatives .

Biological Activity

Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate is a halogenated benzoic acid derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings, highlighting its mechanism of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a complex arrangement of halogen substituents, which significantly influence its chemical reactivity and biological interactions. The molecular formula is CHBrClF O, and the presence of bromine, chlorine, and fluorine atoms enhances its lipophilicity and membrane permeability, facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy group can form hydrogen bonds, while the halogen substituents improve binding affinity to target proteins. This interaction can modulate enzymatic activity and influence various metabolic pathways.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been investigated for its potential to inhibit cyclooxygenases (COX), which are key targets in the treatment of inflammatory conditions. The compound's structural features allow it to compete with natural substrates at the active site of these enzymes, thereby modulating their activity .

Antimicrobial and Anticancer Potential

Similar compounds have shown promising antimicrobial and anticancer properties, suggesting that this compound may also possess these activities. Preliminary studies indicate that it may inhibit the growth of various bacterial strains and cancer cell lines, although further research is necessary to elucidate these effects fully .

Comparative Studies

To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-bromo-4-hydroxybenzoate | CHBrO | Hydroxyl group at position 4 |

| Methyl 5-bromo-4-chloro-2-fluorobenzoate | CHBrClF O | Different halogen positioning |

| Methyl 3-bromo-4-methoxybenzoate | CHBrO | Presence of methoxy group |

This comparison highlights how variations in substituent position and type can affect biological activity, underscoring the importance of structural optimization in drug design .

Case Studies

- Inhibition of Cyclooxygenase : A study demonstrated that this compound could effectively inhibit COX enzymes in vitro. The compound showed a dose-dependent response, indicating potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

- Antimicrobial Activity : In another investigation, this compound was tested against several bacterial strains, showing significant inhibition zones comparable to established antibiotics. Further analysis revealed its mode of action involved disrupting bacterial cell wall synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.